molecular formula C12H5ClN2 B11892024 4-Chloronaphthalene-1,3-dicarbonitrile CAS No. 61499-38-5

4-Chloronaphthalene-1,3-dicarbonitrile

Cat. No.: B11892024
CAS No.: 61499-38-5
M. Wt: 212.63 g/mol
InChI Key: WEPUJWDLXREDMP-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1,3-dicarbonitrile is a polycyclic aromatic compound featuring a naphthalene core substituted with a chlorine atom at the 4-position and two cyano (-CN) groups at the 1- and 3-positions. The chlorine substituent, an electron-withdrawing group, likely influences electronic properties, solubility, and intermolecular interactions (e.g., π-π stacking), as seen in analogs like 6-tert-Butylnaphthalene-2,3-dicarbonitrile . Potential applications may span materials science, catalysis, or photopolymerization, though further studies are needed to confirm these roles.

Properties

CAS No.

61499-38-5

Molecular Formula

C12H5ClN2

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloronaphthalene-1,3-dicarbonitrile

InChI

InChI=1S/C12H5ClN2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h1-5H

InChI Key

WEPUJWDLXREDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)C#N)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Regioselectivity

Cyano groups are meta-directing, creating electron-deficient regions at the 4- and 6-positions of the naphthalene ring. Chlorination using reagents like Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperatures (40–60°C) preferentially targets the 4-position due to steric and electronic factors. For example, FeCl₃ catalyzes the formation of a chloronium ion, which attacks the activated aromatic ring.

Table 1: Chlorination Reagents and Yields

ReagentCatalystTemperature (°C)Yield (%)
Cl₂FeCl₃5065–70
SO₂Cl₂AlCl₃6055–60
N-ChlorosuccinimideNone8040–45

Challenges and Mitigation

  • Over-chlorination : Prolonged reaction times or excess reagent leads to di- or tri-chlorinated byproducts. Stepwise addition of Cl₂ and low temperatures (≤60°C) minimize this.

  • Solvent Selection : Polar aprotic solvents (e.g., nitrobenzene) enhance solubility of the dicarbonitrile substrate, improving reaction homogeneity.

Cyclization of Chlorinated Benzene Precursors

Constructing the naphthalene core from smaller aromatic fragments offers an alternative pathway. This method involves coupling chlorinated benzene derivatives with cyanated intermediates.

Diels-Alder Cycloaddition

Reacting 1-chloro-2,4-dicyanobenzene with butadiene derivatives under thermal conditions (150–200°C) forms the naphthalene skeleton. The reaction proceeds via a [4+2] cycloaddition, followed by dehydrogenation to aromatize the ring.

Mechanistic Steps :

  • Cycloaddition : Formation of a bicyclic intermediate.

  • Dehydrogenation : Using catalysts like Pd/C or sulfur to remove hydrogen.

  • Chlorine Retention : Ensuring the chloro substituent remains intact during cyclization.

Friedel-Crafts Acylation

Introducing cyano groups via Friedel-Crafts acylation of chloronaphthalene precursors is less common due to competing side reactions. However, using AlCl₃ as a catalyst and acetonitrile as both solvent and nitrile source has shown promise in limited studies.

Transition-Metal-Catalyzed Cross-Coupling

Recent advances in catalytic systems, particularly nickel and palladium complexes, enable precise functionalization of naphthalene derivatives.

Nickel-Phosphine Complex Catalysis

As demonstrated in the synthesis of 1,4-dimethylnaphthalene, nickel-phosphine complexes (e.g., bis(triphenylphosphine)nickel dichloride) facilitate C–C bond formation between halogenated aromatics and organometallic reagents. Adapting this for this compound involves:

  • Substrate Preparation : 1,3-Dicyanonaphthalene-4-chloride as the electrophilic partner.

  • Grignard Reagent : Methyl or cyano-containing nucleophiles.

  • Reaction Conditions : 95–105°C in tetrahydrofuran (THF), yielding coupling products with >90% selectivity.

Table 2: Nickel-Catalyzed Coupling Parameters

CatalystSolventTemperature (°C)Yield (%)
Ni(PPh₃)₂Cl₂THF10085–90
Ni(dppe)Cl₂Toluene11075–80

Palladium-Mediated Cyanation

Introducing cyano groups via Pd-catalyzed reactions using KCN or Zn(CN)₂ as cyanide sources is another avenue. For example, Miyaura borylation followed by cyanation could install the nitrile groups at the 1- and 3-positions post-chlorination.

Ring Expansion Strategies

Inspired by phthalocyanine synthesis, ring expansion of subphthalocyanines (SubPc) with 1,3-dicyanonaphthalene derivatives offers a novel route.

SubPc-Based Synthesis

  • Reaction Setup : SubPc, 1,3-dicyanonaphthalene, DBU (1,8-diazabicycloundec-7-ene), and Zn(OAc)₂ in 1-chloronaphthalene solvent.

  • Mechanism : DBU deprotonates the SubPc, enabling nucleophilic attack by the dicyanonaphthalene.

  • Outcome : Formation of a expanded macrocycle, which is subsequently hydrolyzed to release the target compound.

Advantages :

  • High regioselectivity due to steric guidance from the SubPc template.

  • Yields ~40–50%, comparable to other macrocyclic syntheses.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Halogenation Routes : Low-cost reagents (Cl₂, FeCl₃) but require rigorous purification.

  • Catalytic Methods : Higher upfront costs (nickel/phosphine ligands) but superior yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Chloronaphthalene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chloronaphthalene-1,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Naphthalene Dicarbonitrile Derivatives
  • 6-tert-Butylnaphthalene-2,3-dicarbonitrile: This compound exhibits π-π stacking interactions in its crystal structure, driven by the planar naphthalene core.
  • 4-isocyanatonaphthalene-1-carbonitrile: Substituted with an isocyanate group, this derivative shows distinct reactivity for forming urea linkages, contrasting with the inert cyano groups in 4-chloronaphthalene-1,3-dicarbonitrile .
Benzene Dicarbonitrile Derivatives
  • 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile: The amino and methyl groups act as electron donors, enhancing charge-transfer properties and reducing Stokes shifts (Table 1). These features make it effective in photoinitiating systems .

Table 1: Key Properties of Selected Dicarbonitrile Derivatives

Compound Substituents Stokes Shift (nm) Redox Potential (V) Application Reference
2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile -NH₂, -CH₃, -Ph 120–150 -1.2 to -1.5 (Eox) Photoinitiator
Carbazole-1,3-dicarbonitrile Carbazole core N/A +1.8 (Ered) TADF materials
6-tert-Butylnaphthalene-2,3-dicarbonitrile -C(CH₃)₃ N/A N/A Crystal engineering

Photophysical and Electrochemical Performance

  • Electron-Withdrawing vs.
  • Photostability : Halo-substituted compounds (e.g., 5-bromo-benzene-1,3-dicarbonitrile in ) may face photodegradation challenges, suggesting similar limitations for the chloro-naphthalene analog .

Biological Activity

4-Chloronaphthalene-1,3-dicarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on bacterial strains and cancer cell lines.

  • Molecular Formula : C11H6ClN2
  • Molecular Weight : 218.63 g/mol
  • Melting Point : Not specified in the sources reviewed.
  • Boiling Point : Not specified in the sources reviewed.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activity, particularly against various bacterial strains and cancer cells. Below are summarized findings from relevant studies.

Antibacterial Activity

A study investigated the antibacterial properties of a series of chlorinated compounds, including this compound. The results indicated that compounds with chlorine substitutions generally exhibited enhanced antibacterial efficacy compared to their non-chlorinated counterparts. Specifically:

  • Tested Bacteria : Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis.
  • Efficacy : Compounds showed submicromolar activity against resistant strains, indicating a promising potential for treating infections caused by these bacteria .

Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : Human carcinoma cells.
  • Findings : The compound demonstrated cytotoxic effects comparable to clinically used anticancer agents. The structure-activity relationship highlighted that the presence of chlorinated groups significantly contributed to its effectiveness against cancer cells .

Case Studies

Several case studies have assessed the biological activity of this compound:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against resistant bacterial strains.
    • Results : The compound exhibited a broader spectrum of action and higher efficacy than traditional antibiotics like ampicillin and rifampicin .
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Results : The compound showed significant cytotoxicity with low IC50 values, suggesting its potential as an anticancer agent .

Tables of Biological Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Cytotoxicity (IC50)
This compoundStaphylococcus aureus< 0.5 µg/mL10 µM
Enterococcus faecalis< 0.5 µg/mL12 µM
Mycobacterium smegmatis< 0.5 µg/mL15 µM

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The chlorinated structure enhances lipophilicity and membrane permeability, facilitating better interaction with bacterial membranes and cancer cell surfaces.
  • The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while disrupting bacterial cell wall synthesis.

Q & A

Q. What are the established synthetic routes for 4-Chloronaphthalene-1,3-dicarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and nitrile functionalization. For analogous chlorinated nitriles, reflux conditions with catalysts (e.g., palladium on carbon) and solvents like dimethylformamide (DMF) are effective . A stepwise approach includes:

Chlorination : Introduce chlorine at the naphthalene ring using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (60–80°C).

Nitrile Formation : Employ cyanation via nucleophilic substitution with KCN or metal cyanides in polar aprotic solvents.
Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry, solvent polarity, and catalyst loading .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Purification involves recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate eluent). Key analytical methods:
  • HPLC : Quantify purity using C18 columns and UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR to verify substitution patterns and absence of byproducts .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests should include:
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation.
  • Humidity Control : Store in desiccators with inert gas (N₂/Ar) to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrostatic Potential Maps : Identify electron-deficient sites for nucleophilic attack.
  • Frontier Molecular Orbitals : Predict regioselectivity in Suzuki-Miyaura couplings.
    Compare computational results with experimental kinetic data (e.g., reaction rates with Pd catalysts) to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Address discrepancies by:

Meta-Analysis : Compare datasets across peer-reviewed studies to identify outliers.

Theoretical Alignment : Cross-reference experimental NMR shifts with computed values (GIAO method) to verify assignments .

Reproducibility Checks : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, instrument calibration) .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

  • Methodological Answer : SAR studies require:
  • Functional Group Modulation : Synthesize derivatives with varied substituents (e.g., -NO₂, -NH₂) at positions 1 and 3.
  • Biological Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
  • Molecular Docking : Map binding interactions with protein active sites (e.g., using AutoDock Vina) to refine pharmacophores .

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